2-(4-bromophenyl)-1-(4-methylphenyl)-4,5-diphenyl-1H-imidazole
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Overview
Description
2-(4-bromophenyl)-1-(4-methylphenyl)-4,5-diphenyl-1H-imidazole is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, and they are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-1-(4-methylphenyl)-4,5-diphenyl-1H-imidazole typically involves multi-step organic reactions. One common method is the condensation of 4-bromoaniline, 4-methylaniline, and benzil in the presence of ammonium acetate and acetic acid. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-1-(4-methylphenyl)-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxide.
Reduction: Formation of the reduced imidazole derivative.
Substitution: Formation of substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-bromophenyl)-1-(4-methylphenyl)-4,5-diphenyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-1-(4-methylphenyl)-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-1-(4-methylphenyl)-4,5-diphenyl-1H-imidazole
- 2-(4-fluorophenyl)-1-(4-methylphenyl)-4,5-diphenyl-1H-imidazole
- 2-(4-iodophenyl)-1-(4-methylphenyl)-4,5-diphenyl-1H-imidazole
Uniqueness
2-(4-bromophenyl)-1-(4-methylphenyl)-4,5-diphenyl-1H-imidazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the compound’s structural features contribute to its distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
853310-45-9 |
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Molecular Formula |
C28H21BrN2 |
Molecular Weight |
465.4 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1-(4-methylphenyl)-4,5-diphenylimidazole |
InChI |
InChI=1S/C28H21BrN2/c1-20-12-18-25(19-13-20)31-27(22-10-6-3-7-11-22)26(21-8-4-2-5-9-21)30-28(31)23-14-16-24(29)17-15-23/h2-19H,1H3 |
InChI Key |
YUFGWFKZUVKSEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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